molecular formula C17H20N2O2S B15354765 Quinolin-8-yl 2,2,5,5-Tetramethylthiazolidine-4-carboxylate

Quinolin-8-yl 2,2,5,5-Tetramethylthiazolidine-4-carboxylate

Cat. No.: B15354765
M. Wt: 316.4 g/mol
InChI Key: IYADQRUKMIRATA-UHFFFAOYSA-N
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Description

Quinolin-8-yl 2,2,5,5-tetramethylthiazolidine-4-carboxylate is a complex organic compound with the molecular formula C17H20N2O2S and a molecular weight of 316.42 g/mol. This compound is known for its unique structure, which includes a quinoline ring system and a tetramethylthiazolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Quinolin-8-yl 2,2,5,5-tetramethylthiazolidine-4-carboxylate typically involves multiple steps, starting with the preparation of quinoline derivatives and subsequent reactions to introduce the thiazolidine and carboxylate groups. Common synthetic routes include:

  • Condensation Reactions: These reactions involve the condensation of quinoline with appropriate reagents to form intermediates.

  • Thiazolidine Formation:

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: Quinolin-8-yl 2,2,5,5-tetramethylthiazolidine-4-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Amines, alcohols, and strong bases.

Major Products Formed:

  • Oxidation Products: Quinoline derivatives with additional oxygen-containing groups.

  • Reduction Products: Reduced forms of the compound with fewer oxygen atoms.

  • Substitution Products: Derivatives with substituted functional groups.

Scientific Research Applications

Quinolin-8-yl 2,2,5,5-tetramethylthiazolidine-4-carboxylate has several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals and organic materials.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: It is used in the development of drugs for the treatment of diseases like Wilson's disease, cystinuria, and scleroderma.

  • Industry: The compound is utilized in the production of specialized chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Quinolin-8-yl 2,2,5,5-tetramethylthiazolidine-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Quinolin-8-yl 2,2,5,5-tetramethylthiazolidine-4-carboxylate is unique due to its specific structural features and functional groups. Similar compounds include:

  • Quinoline Derivatives: Compounds with similar quinoline rings but different substituents.

  • Thiazolidine Derivatives: Compounds containing thiazolidine rings with varying substituents.

  • Carboxylate Derivatives: Compounds with carboxylate groups attached to different molecular frameworks.

Properties

Molecular Formula

C17H20N2O2S

Molecular Weight

316.4 g/mol

IUPAC Name

quinolin-8-yl 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylate

InChI

InChI=1S/C17H20N2O2S/c1-16(2)14(19-17(3,4)22-16)15(20)21-12-9-5-7-11-8-6-10-18-13(11)12/h5-10,14,19H,1-4H3

InChI Key

IYADQRUKMIRATA-UHFFFAOYSA-N

Canonical SMILES

CC1(C(NC(S1)(C)C)C(=O)OC2=CC=CC3=C2N=CC=C3)C

Origin of Product

United States

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